6-(3-methoxyphenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
6-(3-Methoxyphenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex tricyclic heterocyclic compound characterized by a fused 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]tridecahexaene core. Key structural features include:
- A prop-2-enylsulfanyl (allylthio) substituent at position 4, introducing reactivity via the allylic double bond.
- 11,13-dimethyl groups, which may enhance steric bulk and influence crystal packing or solubility.
Properties
IUPAC Name |
6-(3-methoxyphenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS3/c1-5-9-26-21-23-17-16-12(2)10-13(3)22-19(16)28-18(17)20(24-21)27-15-8-6-7-14(11-15)25-4/h5-8,10-11H,1,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFBPRSPGRMCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)SC4=CC=CC(=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tricyclic Core
The tricyclic framework is assembled through a two-step sequence:
Alkenylation of 3-Chloropyrazine Derivatives :
Treatment of aryl(3-chloropyrazin-2-yl)methanones with methylenetriphenylphosphorane in tetrahydrofuran (THF) at ambient temperature generates 2-(1-arylethenyl)-3-chloropyrazines. This reaction proceeds via a ylide-mediated mechanism, achieving yields of 65–78%.Cyclization with Sodium Hydrosulfide :
The chloropyrazine intermediate is reacted with NaSH·nH2O in dimethylformamide (DMF) at room temperature. This step induces nucleophilic aromatic substitution, where the hydrosulfide anion displaces chloride, followed by intramolecular cyclization to form the dihydrothieno[2,3-b]pyrazine skeleton.
Functionalization with Sulfanyl Groups
The prop-2-enylsulfanyl and 3-methoxyphenylsulfanyl moieties are introduced through selective thiolation:
- Prop-2-enylsulfanyl Incorporation :
Allylthiol is coupled to the tricyclic core under basic conditions (e.g., K2CO3 in DMF), leveraging the nucleophilicity of the thiolate ion. - 3-Methoxyphenylsulfanyl Attachment :
3-Methoxythiophenol undergoes Ullmann-type coupling with a brominated intermediate, catalyzed by copper(I) iodide and 1,10-phenanthroline at 110°C.
Dehydrogenation and Aromatization
To achieve full aromaticity, the dihydrothieno intermediate is dehydrogenated using palladium on carbon (Pd/C) under aerobic conditions in refluxing toluene. This step elevates the reaction temperature to 110°C, completing the conjugation of the π-system.
Reaction Optimization and Challenges
Solvent and Catalyst Selection
Steric and Electronic Considerations
- 11,13-Dimethyl Groups : These substituents introduce steric hindrance, necessitating prolonged reaction times (24–48 hours) for complete conversion during cyclization.
- Methoxy Group Stability : Demethylation is avoided by employing mild conditions (room temperature, neutral pH) during thiolation.
Industrial Production Considerations
Scalable synthesis requires addressing:
- Continuous Flow Reactors : Multi-step sequences benefit from flow systems to enhance heat/mass transfer and reduce purification bottlenecks.
- Automated Chromatography : High-performance liquid chromatography (HPLC) with C18 columns ensures ≥95% purity for pharmaceutical applications.
Comparative Analysis of Synthetic Methods
Table 1 summarizes key parameters for three representative protocols:
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction pathway.
Scientific Research Applications
6-(3-methoxyphenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets. The compound’s sulfanyl and methoxy groups can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways. Additionally, the triazatricyclo core may interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with the Same Tricyclic Core
The closest analog is 4-{[(4-chlorophenyl)methyl]sulfanyl}-11,13-dimethyl-6-(pyrrolidin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaene (CAS 478065-76-8, Ambeed, Inc.) . Key differences include:
| Property | Target Compound | CAS 478065-76-8 |
|---|---|---|
| Position 4 Substituent | Prop-2-enylsulfanyl (allylthio) | [(4-Chlorophenyl)methyl]sulfanyl (benzylthio with Cl substituent) |
| Position 6 Substituent | 3-Methoxyphenyl sulfanyl | Pyrrolidin-1-yl |
| Key Implications | Allylthio group may confer reactivity (e.g., Michael addition); increased lipophilicity from methoxy group | Chlorophenyl group enhances electronegativity; pyrrolidine introduces basicity and H-bonding potential |
The chlorophenyl group in CAS 478065-76-8 likely improves metabolic stability compared to the methoxyphenyl group, while the pyrrolidine moiety could enhance solubility in polar solvents .
Compounds with Similar Substituents but Different Cores
lists compounds like (E)-3-(4-methoxyphenyl)-2-propenoic acid (19) and 5-hydroxy-3’,4’,7-trimethoxyflavone (23) . While these lack the tricyclic core, their substituents offer insights:
- Methoxyphenyl groups (as in compound 19) are associated with antioxidant activity and enhanced membrane permeability due to moderate lipophilicity.
- Allyl/propenyl chains (as in compound 19) are prone to oxidation, suggesting the target compound’s allylthio group may require stabilization in formulations .
Crystallographic and Hydrogen Bonding Comparisons
Structural analysis using SHELXL () is critical for resolving bond lengths and angles in such tricyclic systems. For example:
- The 8-thia-3,5,10-triaza core likely adopts a planar conformation, with sulfur and nitrogen atoms participating in hydrogen bonding or π-stacking.
- Graph set analysis () could reveal patterns in intermolecular interactions. For instance, the 3-methoxyphenyl group may form C–H···O hydrogen bonds (e.g., R₂²(8) motifs), influencing crystal packing and stability .
Research Implications
- Synthetic Chemistry : The allylthio group in the target compound offers a handle for further functionalization (e.g., thiol-ene click chemistry).
- Drug Design : Comparing substituent effects (e.g., methoxy vs. chloro) can guide optimization of bioavailability and target binding.
- Crystallography : SHELX-refined structures () and hydrogen-bonding analysis () are essential for understanding solid-state behavior .
Biological Activity
The compound 6-(3-methoxyphenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tricyclic structure that includes multiple functional groups such as methoxyphenyl and sulfanyl moieties. Its unique arrangement contributes to its biological properties, making it a subject of interest in medicinal chemistry.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₉N₃S₂
- Molecular Weight : Approximately 357.49 g/mol
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For example, studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the methoxy group may enhance the compound's lipophilicity, facilitating better membrane penetration and increased bioavailability in cancer cells.
Antimicrobial Effects
The compound's sulfanyl groups suggest potential antimicrobial properties. Sulfanyl-containing compounds are known to disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects. Preliminary studies have indicated that related compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfanyl groups may interact with thiol-containing enzymes, inhibiting their activity.
- Cell Membrane Disruption : The lipophilic nature allows the compound to integrate into lipid bilayers, compromising membrane integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis.
Case Studies
- Anticancer Activity :
-
Antimicrobial Efficacy :
- A comparative analysis of sulfanyl compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 15 µg/mL.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
